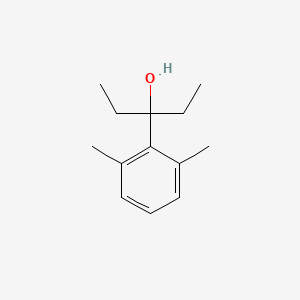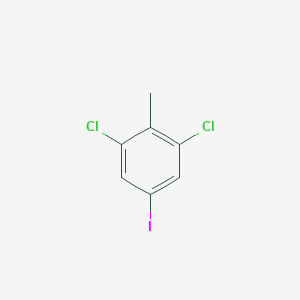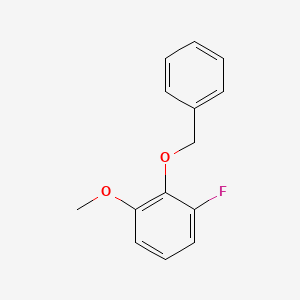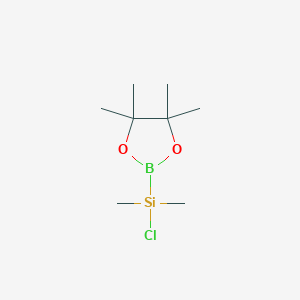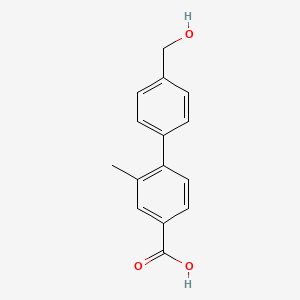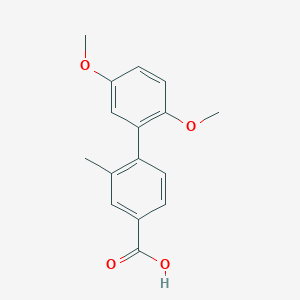
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
描述
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid, or 4-DPMBA, is a phenolic acid with a variety of applications in scientific research. Its molecular structure consists of two phenolic rings, one methyl group, and two methoxy groups. 4-DPMBA has been studied for its potential uses in various biochemical and physiological processes, and has been found to have a number of advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 4-DPMBA is not fully understood. However, it is believed to act as an inhibitor of CYP enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. Inhibition of these enzymes can lead to an increase in the levels of the drugs or compounds being studied, as well as a decrease in the rate of metabolism.
Biochemical and Physiological Effects
4-DPMBA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which can lead to an increase in the levels of the drugs or compounds being studied, as well as a decrease in the rate of metabolism. Additionally, 4-DPMBA has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the expression of certain genes.
实验室实验的优点和局限性
4-DPMBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient and cost-effective tool for researchers. Additionally, 4-DPMBA is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, 4-DPMBA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has been found to be unstable in the presence of light, making it necessary to store it in a dark environment.
未来方向
There are a variety of potential future directions for 4-DPMBA research. One potential direction is to further explore its potential as an inhibitor of CYP enzymes, as well as its effects on the pharmacokinetics and pharmacodynamics of various drugs. Additionally, further research could be conducted into its potential as an antioxidant, anti-inflammatory, and gene modulator. Additionally, further research could be conducted into its potential as a tool for drug delivery, as well as its potential applications in other fields, such as agriculture and food science. Finally, further research could be conducted into its potential toxicity and its effects on the environment.
科学研究应用
4-DPMBA has a wide range of applications in scientific research. It has been used as an inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. 4-DPMBA has also been used in studies of the pharmacokinetics and pharmacodynamics of various drugs, as well as in studies of drug-drug interactions. Additionally, 4-DPMBA has been used in studies of the metabolism of xenobiotics, or foreign substances, in the body.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-9-12(19-2)5-7-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHZXYKDIDNKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581354 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid | |
CAS RN |
925908-64-1 | |
| Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


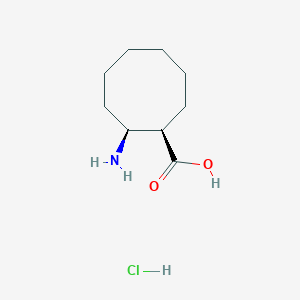
![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)


